
1-(Trifluoromethoxy)-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)-2-naphthonitrile is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-naphthonitrile typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the trifluoromethoxylation of naphthonitrile derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The use of continuous flow reactors and other advanced technologies can enhance the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and carbon disulfide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)-2-naphthonitrile has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties and metabolic stability.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It is explored for its potential in creating advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Trifluoromethoxy)-2-benzonitrile
- 1-(Trifluoromethoxy)-3-naphthonitrile
- 1-(Trifluoromethoxy)-4-naphthonitrile
Uniqueness
1-(Trifluoromethoxy)-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .
Propiedades
Fórmula molecular |
C12H6F3NO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
1-(trifluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H |
Clave InChI |
QYPHDHHNCSGMIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


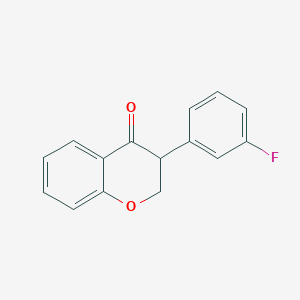
![4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol](/img/structure/B11872675.png)
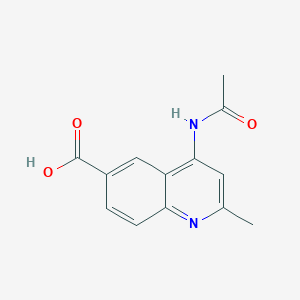
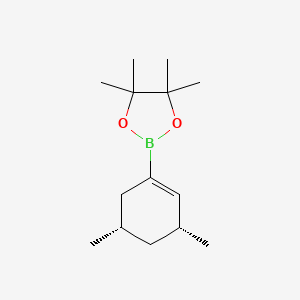
![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
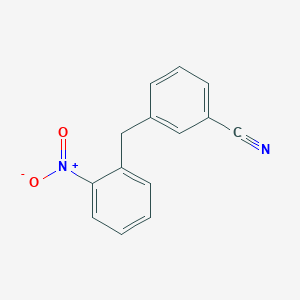
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)

![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)
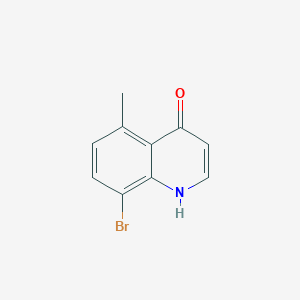

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
